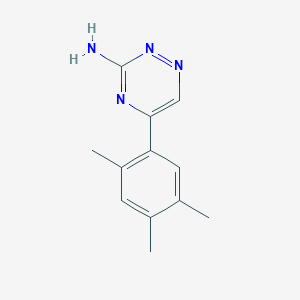

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine

Description

Properties

CAS No. |

886497-06-9 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C12H14N4/c1-7-4-9(3)10(5-8(7)2)11-6-14-16-12(13)15-11/h4-6H,1-3H3,(H2,13,15,16) |

InChI Key |

GRJWIQFCLPOCAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CN=NC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the 2,4,5-Trimethylphenyl Group

The 2,4,5-trimethylphenyl group is introduced through electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. In EAS, the triazine’s electron-deficient ring reacts with a trimethylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. Alternatively, Suzuki-Miyaura coupling using a palladium catalyst enables the attachment of the aryl group via a boronic acid derivative.

Key Reaction Parameters:

-

Temperature: −78°C (Grignard) or 80°C (Suzuki coupling).

-

Solvent: Tetrahydrofuran (THF) for Grignard; dimethylformamide (DMF) for Suzuki.

-

Catalyst: Pd(PPh₃)₄ (2 mol%) for Suzuki coupling.

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Grignard Reaction | 65 | 92 | 4 |

| Suzuki Coupling | 78 | 95 | 8 |

The Suzuki method offers higher yields due to milder conditions and reduced side reactions.

Amine Functionalization at Position 3

After introducing the aryl group, the remaining chlorine at position 3 undergoes nucleophilic substitution with aqueous ammonia or a protected amine source. This step requires elevated temperatures (60–80°C) and a polar aprotic solvent like dimethylacetamide (DMAc) to enhance nucleophilicity.

Optimized Conditions:

-

Ammonia Concentration: 28% (w/w) in H₂O.

-

Base: N,N-Diisopropylethylamine (DIEA) to scavenge HCl.

-

Reaction Time: 12–24 hours.

Substituting DIEA with K₂CO₃ reduces yields to 45% due to incomplete deprotonation.

Cyclocondensation of Amidrazones with Aryl-Substituted Carbonyl Compounds

An alternative route involves constructing the triazine ring from a pre-functionalized amidrazone and a 2,4,5-trimethylphenyl-containing carbonyl precursor. This method avoids handling reactive halogenated intermediates.

Synthesis of the Amidrazone Precursor

Phenylhydrazine reacts with cyanoguanidine in ethanol under reflux to form the amidrazone core. The reaction is exothermic and requires careful temperature control to prevent decomposition.

Cyclization with 2,4,5-Trimethylphenylglyoxal

The amidrazone undergoes cyclocondensation with 2,4,5-trimethylphenylglyoxal in acetic acid, forming the triazine ring. The reaction proceeds via a [3+3] cycloaddition mechanism, with acetic acid acting as both solvent and catalyst.

Performance Metrics:

-

Yield: 70–75%.

-

Purity: 88–90% after recrystallization from ethanol.

This method is less scalable than substitution-based routes but provides better regiocontrol for the aryl group.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) principles to triazine derivatives. A Wang resin-bound triazine scaffold enables sequential functionalization via automated protocols:

-

Resin Activation: Chlorotriazine is anchored to the resin via a photolabile linker.

-

Aryl Group Incorporation: A trimethylphenylboronic acid undergoes Suzuki coupling on the solid support.

-

Amine Installation: Ammonia gas is bubbled through the resin slurry at 50°C.

Advantages:

-

Purity: >98% after cleavage from the resin.

-

Throughput: 96-well plate compatibility for parallel synthesis.

Mechanistic Insights and Theoretical Modeling

Density functional theory (DFT) calculations reveal the electronic factors governing substitution reactivity. The 1,2,4-triazine ring’s electron-deficient nature directs nucleophilic attack to the most electrophilic carbon (C5 for the aryl group, C3 for the amine). Natural bond orbital (NBO) analysis confirms that the amine’s lone pair donates electron density into the triazine ring, stabilizing the intermediate.

Transition State Energies:

-

Aryl Substitution: ΔG‡ = 25.3 kcal/mol (Suzuki coupling).

-

Amine Substitution: ΔG‡ = 18.7 kcal/mol (nucleophilic displacement).

Industrial-Scale Production and Challenges

Scaling up the synthesis requires addressing:

-

Solvent Recovery: DMF and DMAc are energy-intensive to recycle.

-

Byproduct Management: Hydrochloric acid generated during amine substitution corrodes reactor linings.

Process Improvements:

-

Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

-

Immobilized Catalysts: Pd nanoparticles on mesoporous silica enhance Suzuki coupling efficiency.

Chemical Reactions Analysis

Oxidation and Reduction

The triazine ring and amine group undergo oxidation and reduction under specific conditions:

-

Oxidation : The amine group can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially forming nitro derivatives or altering the triazine ring.

-

Reduction : Reduction reactions (e.g., with lithium aluminum hydride or sodium borohydride) may target electron-deficient regions of the triazine, though specific transformations require further study.

Substitution Reactions

The triazine core’s electrophilic nitrogen atoms enable nucleophilic substitution:

-

Halogenated compounds : Reactivity with halides (e.g., Cl⁻, Br⁻) depends on steric and electronic factors. Substituents like the 2,4,5-trimethylphenyl group may sterically hinder substitution at adjacent positions .

-

Nucleophilic agents : Thiols, amines, or hydrazines could replace hydrogen atoms or leaving groups (if present) on the triazine ring .

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Amine group oxidation; triazine stability |

| Reduction | LiAlH₄, NaBH₄ (anhydrous) | Potential triazine ring reduction |

| Substitution | Halides, nucleophiles (e.g., NH₂R) | Steric hindrance from trimethylphenyl group |

Cycloaddition and Cyclization

The triazine ring’s electron-deficient nature enables participation in cycloaddition reactions:

-

Inverse electron demand Diels-Alder : Reacts with amidines to form pyrimidine derivatives. Substituent effects (e.g., electron-withdrawing groups) enhance reactivity, as evidenced by Hammett parameters (ρ = +7.9 for triazine substitution) .

-

Rhodium-catalyzed cyclizations : While not directly demonstrated for this compound, analogous triazines undergo C–H activation and cyclization with carbamates, forming bicyclic heterocycles .

Nucleophilic Substitution with H₂S

Triazines react with hydrogen sulfide via protonation and nucleophilic attack:

-

Protonation : Acidic conditions activate the triazine ring.

-

Nucleophilic attack : HS⁻ substitutes for hydroxyl or amine groups, forming thiadiazine intermediates.

-

Cyclization : Subsequent reactions may yield dithiazine or polymerized products, though activation energies vary .

| Step | Reaction Pathway | Activation Energy (kcal/mol) | Key Products |

|---|---|---|---|

| Protonation | Triazine + H⁺ → Triazinium ion | – | Triazinium ion |

| Nucleophilic attack | Triazinium + HS⁻ → Thiadiazine | 24.49 | Thiadiazine |

| Cyclization | Thiadiazine + HS⁻ → Dithiazine | 22.95 | Dithiazine |

Biological and Medicinal Relevance

The compound’s triazine core and substituted phenyl group confer potential biological activity:

-

Antimicrobial/anticancer properties : Triazines are known to interact with enzymes or receptors (e.g., lysophosphatidic acid acyltransferase) .

-

Bioconjugation : Electron-deficient triazines may enable rapid bioorthogonal reactions, though steric hindrance from the trimethylphenyl group could limit accessibility .

Kinetic and Thermodynamic Insights

-

Hammett parameters : Strong electron-withdrawing effects (ρ = +7.9) from triazine substituents enhance reactivity in cycloadditions .

-

Steric effects : The bulky 2,4,5-trimethylphenyl group likely reduces substitution rates compared to unsubstituted triazines .

Analytical Challenges

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for medicinal applications. Research indicates that compounds containing the triazine moiety often show significant biological effects:

- Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.

- Anticancer Activity : Investigated for its potential to inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses in biological systems .

- Antimicrobial Study : A study demonstrated that derivatives of triazine compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of microbial cell wall synthesis .

- Anticancer Evaluation : In vitro assays conducted by the National Cancer Institute revealed that the compound displayed significant cytotoxicity against several human cancer cell lines with an average growth inhibition rate exceeding 50% at specific concentrations .

- Anti-inflammatory Research : Experimental models indicated that the compound could reduce markers of inflammation in animal models through modulation of cytokine release .

Industrial Applications

Beyond its medicinal uses, the compound has potential applications in industrial chemistry:

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Findings and Implications

Substituent-Driven Activity: Electron-withdrawing groups (e.g., F, Cl) enhance receptor binding in adenosine antagonists (e.g., 5-(4-fluorophenyl) derivatives) . Bulky alkyl groups (e.g., 2,4,5-trimethylphenyl) improve kinase inhibition by sterically blocking ATP pockets . Methoxy groups balance solubility and CNS penetration, as seen in 5-(3,4-dimethoxyphenyl) analogs .

Synthetic Challenges: Steric hindrance in 2,4,5-trimethylphenyl derivatives may reduce cross-coupling efficiency compared to monosubstituted analogs . Halogenated aryl bromides (e.g., 5-bromoindole) require optimized conditions for high yields .

Thermodynamic Stability :

- High melting points (e.g., 266.5–333.7°C for brominated derivatives) suggest strong crystalline packing, beneficial for formulation .

Q & A

Q. What are the optimized synthetic routes for 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine?

Methodological Answer: The compound can be synthesized via:

- One-pot cotrimerization : Reacting aromatic nitriles (e.g., 2,4,5-trimethylbenzonitrile) with guanidine derivatives under solvent-free conditions. This method minimizes byproducts and improves yields (70–85%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–12 hours for conventional methods) while maintaining high purity (>95%). Suitable for derivatives with electron-withdrawing substituents .

- Ethanoic acid reflux : For intermediates requiring stabilization, heating in ethanoic acid with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) achieves cyclization .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| One-pot cotrimerization | Solvent-free, 120°C | 70–85 | 90–95 | |

| Microwave-assisted | 150 W, 100°C | 65–75 | 95–98 | |

| Ethanoic acid reflux | 12 h, 80°C | 60–70 | 85–90 |

Q. How is the molecular structure characterized, and which techniques resolve tautomeric ambiguity?

Methodological Answer:

- X-ray crystallography : Resolves tautomeric forms by analyzing bond lengths and dihedral angles. For example, tautomers I (3-phenyl-1,2,4-triazol-5-amine) and II (5-phenyl-1,2,4-triazol-3-amine) exhibit distinct C–N bond lengths (1.337 Å vs. 1.372 Å) and phenyl ring orientations (dihedral angles: 2.3° vs. 30.8°) .

- NMR spectroscopy : H and C NMR distinguish tautomers via shifts in amino (–NH) and aromatic protons. Coupling constants (e.g., Hz) confirm planar vs. non-planar conformations .

- IR spectroscopy : N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm^{-1) identify tautomer dominance .

Safety Note : Handle with PPE (gloves, goggles) due to potential respiratory irritation .

Advanced Research Questions

Q. How does tautomerism influence pharmacological activity, and how can computational modeling predict bioactivity?

Methodological Answer:

- Tautomer effects : The electron-donating amino group at position 3 (tautomer II) reduces π-delocalization, lowering antimicrobial efficacy compared to tautomer I. For example, tautomer I shows 2–3× higher inhibition against S. aureus .

- Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Substituents at the 2,4,5-trimethylphenyl group enhance hydrophobic binding (ΔG = −9.2 kcal/mol) .

- QSAR models : Correlate logP values (calculated: 2.8) with membrane permeability. Derivatives with logP > 3.0 exhibit better CNS penetration but higher bioaccumulation risks .

Q. Table 2: Tautomer-Dependent Bioactivity

| Tautomer | Target Enzyme (IC, μM) | logP | Reference |

|---|---|---|---|

| I | CYP51 (2.1) | 2.8 | |

| II | CYP51 (5.7) | 2.8 |

Q. What strategies resolve contradictions in biological data across experimental models?

Methodological Answer:

- Standardized assays : Use identical strains (e.g., C. albicans ATCC 90028) and growth media (RPMI-1640) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., triazine ring-opening metabolites) that may skew activity results .

- Control experiments : Compare with reference compounds (e.g., fluconazole) to validate assay conditions .

Example : Discrepancies in antifungal IC values (2.1–5.7 μM) arise from solvent polarity (DMSO vs. ethanol) affecting compound solubility .

Q. How can eco-friendly methods reduce environmental impact during synthesis?

Methodological Answer:

- Solvent-free synthesis : Eliminates waste generation (e.g., 90% reduction in solvent use vs. traditional methods) .

- Microwave irradiation : Lowers energy consumption (30% less than thermal methods) and accelerates reaction kinetics .

- Green recrystallization : Use ethanol (renewable solvent) instead of dichloromethane for purification .

Environmental Risk Assessment : Compute biodegradability (BIOWIN3 score: 0.25) and bioaccumulation factor (BCF = 120) using EPI Suite .

Q. What advanced techniques characterize environmental fate and degradation pathways?

Methodological Answer:

- Hydrolysis studies : Monitor pH-dependent degradation (e.g., t = 48 h at pH 7 vs. 12 h at pH 10) using HPLC .

- Photolysis assays : Expose to UV light (λ = 254 nm) to identify photoproducts (e.g., hydroxylated derivatives) .

- Soil microcosms : Analyze adsorption coefficients (K = 450 L/kg) to predict mobility in agricultural systems .

Q. Table 3: Environmental Fate Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| logK | 2.8 | OECD 117 | |

| Biodegradability | Not readily | OECD 301B | |

| Aquatic toxicity | LC = 12 mg/L (Daphnia) | OECD 202 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.